molecular formula C8H5F3O2 B1376151 3-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 1243312-51-7

3-Hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1376151
CAS No.: 1243312-51-7
M. Wt: 190.12 g/mol
InChI Key: NEQXALZOVLWZSE-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 3-hydroxybenzaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.

Major Products Formed

Scientific Research Applications

3-Hydroxy-5-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-(trifluoromethyl)benzaldehyde
  • 3-Hydroxy-2-(trifluoromethyl)benzaldehyde
  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Uniqueness

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQXALZOVLWZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243312-51-7
Record name 3-hydroxy-5-(trifluoromethyl)benzaldehyde
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